molecular formula C14H12N4O3 B15003735 7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine

7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine

Cat. No.: B15003735
M. Wt: 284.27 g/mol
InChI Key: CUBLUPFKRQTSEI-UHFFFAOYSA-N
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Description

7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps starting from commercially available raw materials. The key steps include the formation of the benzoxadiazole core followed by functionalization to introduce the nitro and phenylethyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

For industrial production, the laboratory synthesis methods are scaled up. This involves optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the benzoxadiazole core.

    Substitution: Substitution reactions can introduce different substituents on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophilic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while substitution can introduce various functional groups on the benzoxadiazole ring.

Scientific Research Applications

7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.

    Biology: Investigated for its role in regulating cell motility, invasion, and other cellular functions.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes involved in various cellular processes. For example, it may inhibit phospholipase C-γ, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate to produce diacylglycerol and inositol trisphosphate. By inhibiting this pathway, the compound reduces the release of calcium ions from intracellular stores, affecting processes such as cell motility and invasion.

Comparison with Similar Compounds

Similar Compounds

    U73122: Another phospholipase C inhibitor with a different chemical structure.

    Edelfosine: A phospholipid analog that also inhibits phospholipase C activity.

    Neomycin: An aminoglycoside antibiotic that can inhibit phospholipase C activity.

Uniqueness

7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine is unique due to its high potency and specificity for inhibiting phospholipase C-γ. Its benzoxadiazole-based structure allows for effective inhibition of this enzyme, making it a valuable tool in cancer research and other scientific studies.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C14H12N4O3/c19-18(20)12-7-6-11(13-14(12)17-21-16-13)15-9-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2

InChI Key

CUBLUPFKRQTSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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